Isodeoxyelephantopin

Content Navigation

Researchers face batch variability and off-target effects when using crude sesquiterpene lactones or isomers. Isodeoxyelephantopin, as a highly purified C2 epimer, provides the exact stereochemistry for reproducible covalent targeting of TrxR1 and NF-κB.

- Covalent inhibitor: Selectively engages cysteine residues on TrxR1 (IC50 data pending) and NF-κB pathways.

- Superior activity: Demonstrates greater anti-proliferative potency than deoxyelephantopin in TNBC (MDA-MB-231) models.

- Reliable supply: Stable white crystalline powder, ≥98% purity, DMSO soluble; ideal for HTS and SAR studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

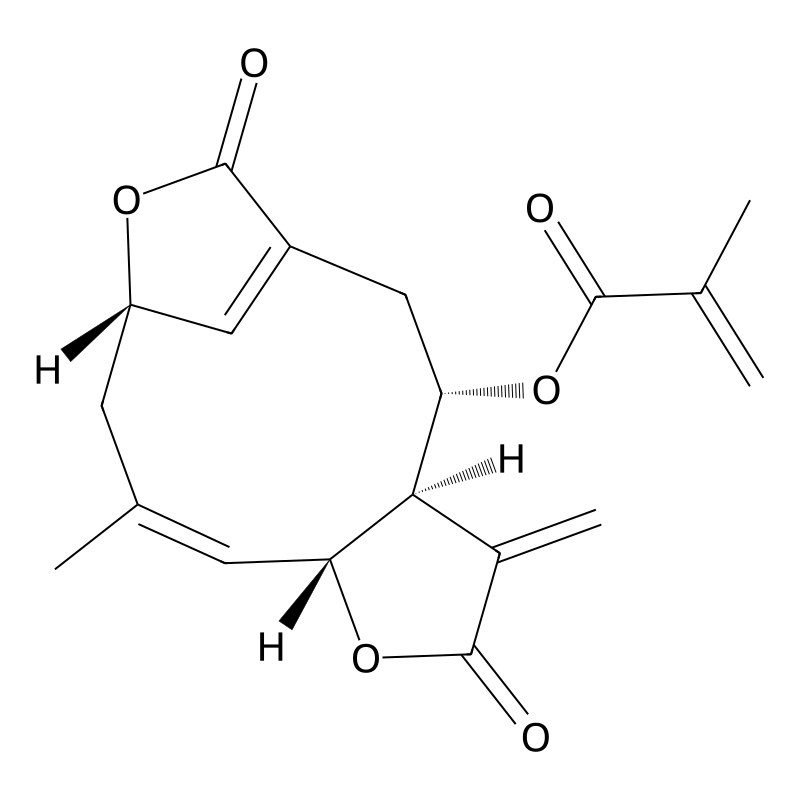

Isodeoxyelephantopin (CAS 38927-54-7) is a highly purified, germacranolide-type sesquiterpene lactone characterized by an α-methylene-γ-butyrolactone moiety, which acts as a potent Michael acceptor. Isolated as a stable white crystalline powder, it exhibits excellent solubility in DMSO, methanol, and ethanol, ensuring reliable dosing in high-throughput biological assays [1]. As the C2 epimer of deoxyelephantopin, it serves as a specialized covalent inhibitor and molecular probe, primarily utilized in advanced oncological research to target the NF-κB and Thioredoxin Reductase 1 (TrxR1) pathways [2]. Its well-defined stereochemistry, high purity, and distinct target engagement profile make it a critical precursor and benchmark compound for formulating chemosensitizers and developing targeted covalent drugs [3].

Research Fit

References

- [1] BioCrick / Shandong Hualu Hengsheng Chemical Co., Ltd. Product Data for Isodeoxyelephantopin (CAS 38927-54-7).

- [2] Mehmood, T. et al. 'Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways.' Molecules 22, no. 6 (2017): 1013.

- [3] Gupta, S. et al. 'Isodeoxyelephantopin, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer.' Scientific Reports 9, 17983 (2019).

Substituting isodeoxyelephantopin with its structural isomer deoxyelephantopin (DET) or generic sesquiterpene lactones (such as parthenolide or costunolide) fundamentally compromises assay specificity and therapeutic efficacy [1]. The unique C2 stereochemistry of isodeoxyelephantopin dictates its precise spatial orientation and binding affinity when covalently engaging target cysteine residues on enzymes like TrxR1 [2]. Consequently, in direct comparative studies, isodeoxyelephantopin demonstrates superior anti-proliferative activity against specific invasive cell lines (e.g., triple-negative breast cancer) compared to DET [3]. For procurement professionals and medicinal chemists, utilizing crude extracts or generic analogs introduces unacceptable batch-to-batch variability and off-target effects, making the highly purified, stereospecific isodeoxyelephantopin indispensable for reproducible structure-activity relationship (SAR) profiling and chemosensitizer formulation [1].

Substitution Risk

References

- [1] Mehmood, T. et al. 'Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways.' Molecules 22, no. 6 (2017): 1013.

- [2] Frontiers in Pharmacology. 'Isodeoxyelephantopin Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells.' (2020).

- [3] Gupta, S. et al. 'Isodeoxyelephantopin, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer.' Scientific Reports 9, 17983 (2019).

Anti-Proliferative Efficacy in Breast Cancer Models

In head-to-head in vitro assessments, isodeoxyelephantopin (IDET) demonstrates a stronger anti-proliferative effect on invasive breast cancer cell lines (such as MDA-MB-231) compared to its isomer deoxyelephantopin (DET) [1]. While both compounds possess the reactive lactone moiety, IDET achieves profound suppression of colony formation and migration at equimolar concentrations where DET exhibits weaker activity [1]. Furthermore, IDET maintains a highly favorable selectivity profile, showing significant cytotoxicity against T47D cells (IC50 ~1.3 µg/mL) without inducing significant toxicity in normal peripheral blood lymphocytes [2].

| Evidence Dimension | In vitro anti-proliferative efficacy and cell migration suppression |

| Target Compound Data | Strong suppression of MDA-MB-231 proliferation and an IC50 of 1.3 µg/mL in T47D cells with high normal-cell selectivity |

| Comparator Or Baseline | Deoxyelephantopin (DET) and broad-spectrum chemotherapeutics |

| Quantified Difference | IDET exhibits relatively higher effectiveness in suppressing TNBC proliferation and migration compared to DET |

| Conditions | MDA-MB-231 and T47D cell line assays (12-72 hour exposure, 1-100 µM dosing) |

Justifies the procurement of IDET over DET as the primary benchmark compound for developing targeted therapies against drug-resistant, invasive breast cancers.

Chemosensitization Synergy in Formulations

Isodeoxyelephantopin acts as a highly effective chemosensitizer when co-formulated or co-administered with standard chemotherapeutic agents like paclitaxel and cisplatin [1]. By inactivating Thioredoxin Reductase 1 (TrxR1) and modulating the p62-Keap1-Nrf2 antioxidant pathway, IDET triggers ROS-mediated apoptosis, thereby overcoming intrinsic drug resistance [2]. Quantitative studies show that combining IDET with paclitaxel significantly enhances tumor growth suppression in thyroid cancer models compared to paclitaxel monotherapy, allowing for lower dosing of the toxic primary agent [1].

| Evidence Dimension | Synergistic tumor suppression and IC50 reduction of standard chemotherapeutics |

| Target Compound Data | IDET + Paclitaxel / Cisplatin combination yields synergistic apoptosis induction |

| Comparator Or Baseline | Paclitaxel or Cisplatin monotherapy |

| Quantified Difference | Combination treatment achieves superior metastasis suppression and apoptosis with lower primary drug concentrations |

| Conditions | Thyroid (TCP-1/BCPAP) and colon cancer cell models with ROS pathway monitoring |

Makes IDET a highly valuable adjuvant precursor for pharmaceutical developers looking to formulate combination therapies that reverse multi-drug resistance.

Covalent Inhibitor Synthesis Scaffold

The molecular architecture of isodeoxyelephantopin features an α-methylene-γ-butyrolactone ring that functions as a potent Michael acceptor, uniquely positioned by its C2 stereochemistry [1]. This specific spatial arrangement allows IDET to act as an optimal structural scaffold for synthesizing targeted covalent inhibitors that engage specific cysteine residues on target proteins (e.g., NF-κB p65 and TrxR1) [2]. Compared to non-functionalized lactones or its epimer DET, IDET provides a distinct binding pocket orientation, making it a superior starting material for structure-activity relationship (SAR) modifications [1].

| Evidence Dimension | Stereospecific covalent binding capability |

| Target Compound Data | C2 epimer configuration driving specific covalent engagement with target cysteines |

| Comparator Or Baseline | Deoxyelephantopin (DET) or generic sesquiterpene lactones |

| Quantified Difference | Distinct spatial orientation of the Michael acceptor site leading to altered target affinity and pathway suppression |

| Conditions | In silico docking, SAR profiling, and covalent binding assays |

Drives procurement by medicinal chemists who require a specific stereoisomeric scaffold to develop highly selective, next-generation covalent drugs.

Stability & Assay Reproducibility

For rigorous in vitro and in vivo testing, the physical form and purity of the test compound are paramount. Isodeoxyelephantopin is supplied as a high-purity (>98%) white crystalline powder that is fully soluble in standard laboratory solvents such as DMSO, methanol, and ethanol [1]. This ensures the preparation of highly stable, precise molar stock solutions. In contrast, utilizing crude Elephantopus scaber extracts or unstable liquid analogs introduces severe batch-to-batch variability and precipitation issues during aqueous dilution [2]. IDET's defined solubility profile guarantees consistent vehicle-control baselines and reproducible IC50 determinations across high-throughput screening platforms [1].

| Evidence Dimension | Solubility, physical stability, and dosing precision |

| Target Compound Data | High-purity crystalline powder, highly soluble in DMSO/ethanol, enabling exact micromolar dosing |

| Comparator Or Baseline | Crude botanical extracts or generic amorphous sesquiterpene mixtures |

| Quantified Difference | Eliminates batch-to-batch phytochemical variability, ensuring >98% active pharmaceutical ingredient consistency |

| Conditions | Standard laboratory formulation and high-throughput cell viability assays |

Essential for laboratory managers and procurement teams who must ensure absolute reproducibility and eliminate formulation artifacts in preclinical trials.

Targeted Covalent Inhibitor Development

Due to its unique C2 stereochemistry and reactive α-methylene-γ-butyrolactone moiety, isodeoxyelephantopin is an ideal starting scaffold for medicinal chemists designing next-generation covalent inhibitors. It is specifically procured for structure-activity relationship (SAR) studies aimed at selectively targeting cysteine residues on critical oncogenic proteins like NF-κB and TrxR1 [1].

Chemosensitizer Formulation Screening

IDET's proven ability to synergize with standard chemotherapeutics (e.g., paclitaxel and cisplatin) by modulating ROS and the p62-Keap1-Nrf2 pathway makes it a premier candidate for adjuvant formulation research. Pharmaceutical developers utilize IDET to model and overcome multi-drug resistance in aggressive solid tumors, such as thyroid and colon cancers [2].

TNBC Pathway Modeling

Given its superior anti-proliferative efficacy against invasive cell lines like MDA-MB-231 compared to its isomer deoxyelephantopin, IDET is the benchmark compound of choice for in vitro TNBC research. It is widely used to study the suppression of tumor migration, colony formation, and osteoclastogenesis via NF-κB inhibition [3].

High-Throughput Redox Assays

Because it is a stable, highly pure crystalline powder with excellent DMSO solubility, IDET is perfectly suited for high-throughput screening environments. Researchers procure IDET as a reliable, reproducible molecular probe to induce mitochondrial membrane depolarization and study ROS-mediated JNK signaling without the confounding variability of crude botanical extracts [4].

Application Fit Matrix

References

- [1] Mehmood, T. et al. 'Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways.' Molecules 22, no. 6 (2017): 1013.

- [2] Frontiers in Pharmacology. 'Isodeoxyelephantopin Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells.' (2020).

- [3] Gupta, S. et al. 'Isodeoxyelephantopin, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer.' Scientific Reports 9, 17983 (2019).

- [4] BioCrick / Shandong Hualu Hengsheng Chemical Co., Ltd. Product Data for Isodeoxyelephantopin (CAS 38927-54-7).

XLogP3

Appearance

Wikipedia

Explore Compound Types

O4Si-4